molecular formula C8H8F2N2O2 B1439308 3-(Difluoromethoxy)benzohydrazide CAS No. 321196-03-6

3-(Difluoromethoxy)benzohydrazide

Cat. No.: B1439308
CAS No.: 321196-03-6
M. Wt: 202.16 g/mol
InChI Key: YYTYVTSFKBHCHH-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H8F2N2O2 and a molecular weight of 202.16 g/mol It is characterized by the presence of a difluoromethoxy group attached to a benzohydrazide moiety

Biochemical Analysis

Biochemical Properties

3-(Difluoromethoxy)benzohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing downstream effects on cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving epithelial cells, this compound has been found to affect the expression of key proteins involved in cell signaling, leading to changes in cellular behavior . These effects can have significant implications for understanding disease mechanisms and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their function, which in turn affects various biochemical pathways . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes and its potential for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence the overall metabolic state of cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic benefits.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as signal transduction, gene expression, and metabolic regulation . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)benzohydrazide typically involves the reaction of 3-(difluoromethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction can produce difluoromethoxybenzylamines .

Scientific Research Applications

3-(Difluoromethoxy)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)benzohydrazide: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-(Difluoromethoxy)benzohydrazide: Similar but with the difluoromethoxy group at the para position.

    3-(Difluoromethoxy)benzoic acid: The acid precursor to the hydrazide derivative.

Uniqueness

3-(Difluoromethoxy)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(difluoromethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10)14-6-3-1-2-5(4-6)7(13)12-11/h1-4,8H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTYVTSFKBHCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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